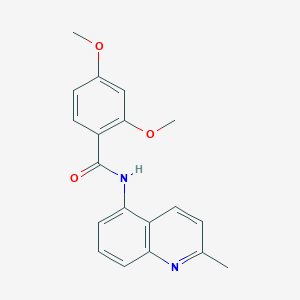
4-isopropyl-N-2-pyrimidinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-2-pyrimidinylbenzenesulfonamide is a chemical compound that is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. This compound is also known as Ipratropium Bromide and is commonly used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However,
Mecanismo De Acción
The mechanism of action of 4-isopropyl-N-2-pyrimidinylbenzenesulfonamide involves its interaction with muscarinic receptors, which are a type of G protein-coupled receptor. By binding to these receptors, this compound can block the action of acetylcholine, a neurotransmitter that plays a role in many physiological processes. This results in the relaxation of smooth muscle, including the muscles in the airways, which leads to bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its bronchodilator effects. By relaxing the smooth muscle in the airways, this compound can improve airflow and reduce symptoms of respiratory disease. However, this compound has also been found to have other effects on the body, including its role in regulating cardiovascular function and its effects on memory and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-isopropyl-N-2-pyrimidinylbenzenesulfonamide in lab experiments is its well-established pharmacological properties. This compound has been extensively studied and its effects on the body are well understood, which makes it a useful tool for investigating various physiological processes. However, one limitation of using this compound is its potential for non-specific binding to other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving 4-isopropyl-N-2-pyrimidinylbenzenesulfonamide. One area of interest is the role of muscarinic receptors in various physiological processes, including memory, learning, and attention. Additionally, this compound could be used to investigate the effects of acetylcholine on the cardiovascular system, as well as its potential role in the treatment of other diseases, such as Alzheimer's disease. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 4-isopropyl-N-2-pyrimidinylbenzenesulfonamide involves the reaction of 2-pyrimidinylamine with 4-isopropylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, and the product is obtained by filtration and purification.
Aplicaciones Científicas De Investigación
4-isopropyl-N-2-pyrimidinylbenzenesulfonamide has been extensively studied for its pharmacological properties, particularly its bronchodilator effects. However, this compound has also been found to have other scientific research applications. For example, it has been used as a tool to investigate the role of muscarinic receptors in various physiological processes, including memory, learning, and attention. Additionally, this compound has been used to study the effects of acetylcholine on the cardiovascular system.
Propiedades
IUPAC Name |
4-propan-2-yl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-10(2)11-4-6-12(7-5-11)19(17,18)16-13-14-8-3-9-15-13/h3-10H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOHUDARRJIGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5338845.png)
![4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5338859.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5338876.png)

![5-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5338890.png)
![7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5338895.png)
![6-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5338900.png)

![{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone](/img/structure/B5338910.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}isonicotinamide](/img/structure/B5338917.png)
![N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5338923.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5338930.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5338935.png)
